molecular formula C15H16N2O3S B1456688 methyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate CAS No. 1428139-07-4

methyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate

Cat. No. B1456688
M. Wt: 304.4 g/mol
InChI Key: ZJWQSBGRPJHKNS-UHFFFAOYSA-N
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Description

Methyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Organometallic Compound Synthesis The compound methyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate and its derivatives have been investigated for their potential in synthesizing organometallic complexes. Research demonstrates the synthesis of N.O-Chelate complexes with various metals, including Ni, Cu, Pd, Pt, Ru, Rh, Ir, and Mo, showcasing the compound's versatility in forming complexes with significant structural diversity. The structural elucidation of these complexes through X-ray diffraction further underscores the compound's utility in organometallic chemistry, suggesting applications in catalysis, pharmaceuticals, and materials science (Schuhmann, Robl, & Beck, 1994).

Anticancer Activity Studies In the realm of medicinal chemistry, derivatives of methyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate have been explored for their anticancer properties. Notably, certain S-glycosyl and S-alkyl derivatives demonstrated significant in vitro anticancer activities against various cancer cell lines. This research provides a foundation for the development of new anticancer agents, highlighting the compound's potential as a scaffold for the synthesis of therapeutics with targeted anticancer effects (Saad & Moustafa, 2011).

Marine-Derived Fungus Studies Explorations into the natural products chemistry have identified new prenylated glycine derivatives from the marine-derived fungus Fusarium sp., including compounds closely related to methyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate. These findings open avenues for the discovery of novel bioactive compounds with potential applications in drug development and agrochemicals, showcasing the importance of marine biodiversity in providing unique chemical entities for scientific research (Chen, Wei, Tang, & Wu, 2021).

Photochromic Material Development Furthermore, the compound has found application in the development of photochromic materials. Studies have demonstrated its utility in synthesizing photochromic diarylethenes with potential for use in optical storage, smart windows, and photo-switching devices. The ability to undergo reversible photochromic reactions highlights the compound's role in advancing materials science, particularly in the development of responsive materials with tunable optical properties (Irie, Lifka, Kobatake, & Kato, 2000).

properties

IUPAC Name

methyl 2-[[2-cyano-5-(5-methylthiophen-2-yl)-3-oxocyclohexen-1-yl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-9-3-4-14(21-9)10-5-12(17-8-15(19)20-2)11(7-16)13(18)6-10/h3-4,10,17H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWQSBGRPJHKNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2CC(=C(C(=O)C2)C#N)NCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate
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methyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate
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methyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate
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methyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate
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methyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate

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